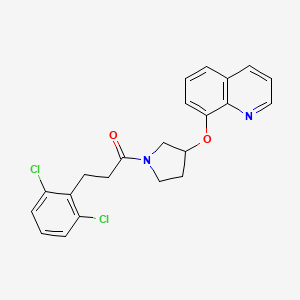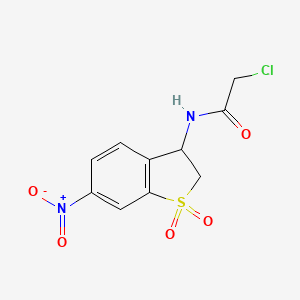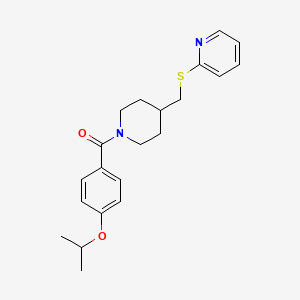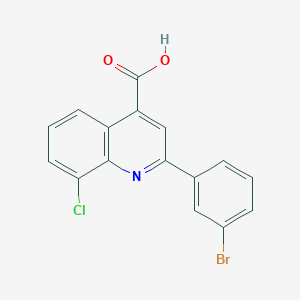
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C<sub>16</sub>H<sub>8</sub>BrClN<sub>2</sub>O<sub>2</sub> .
- It belongs to the class of quinoline derivatives and contains both bromine and chlorine substituents on the quinoline ring.
Synthesis Analysis
- The synthesis of this compound involves the introduction of bromine and chlorine atoms onto the quinoline ring. Specific synthetic methods would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at one end and bromine and chlorine substituents on the phenyl ring.
- The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of quinoline derivatives, including electrophilic aromatic substitution, nucleophilic addition, and oxidation.
- Specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : The temperature at which the solid compound transitions to a liquid state.
- Solubility : Whether it dissolves in water or other solvents.
- Stability : How it reacts under different conditions (e.g., heat, light, pH).
Safety And Hazards
- Avoid contact with skin and eyes .
- Avoid formation of dust and aerosols .
- Use non-sparking tools .
- Prevent fire caused by electrostatic discharge .
Orientations Futures
- Investigate its potential as a drug candidate or probe for specific biological targets.
- Explore modifications to enhance its selectivity or efficacy.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECLDDYEFWFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)
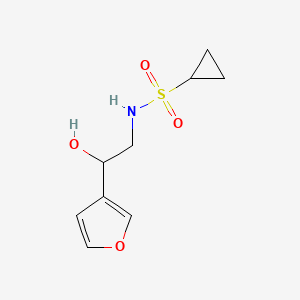
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
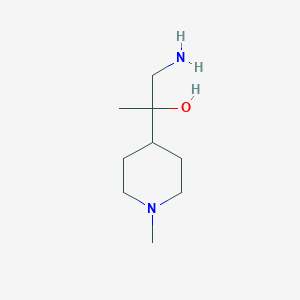

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)


![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)
